(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound belonging to the pyrimidine family. This compound features a bromine atom at the 5-position and two carbonyl groups at the 2 and 4 positions of the pyrimidine ring. Its molecular formula is and it has a molecular weight of approximately 249.02 g/mol . The compound is recognized for its potential applications in medicinal chemistry, particularly as a building block for various bioactive molecules.
(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is classified as a pyrimidine derivative. Pyrimidines are nitrogen-containing heterocycles that are integral to many biological processes, including DNA and RNA synthesis. This compound specifically falls under the category of dioxopyrimidines due to the presence of two carbonyl groups.
The synthesis of (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid typically involves cyclization reactions that create the pyrimidine ring structure. One common synthetic route includes the condensation of appropriate aldehydes or ketones with urea or thiourea derivatives in the presence of acidic or basic catalysts.
Technical Details:
The molecular structure of (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can be elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
These structural details indicate the presence of functional groups that contribute to its reactivity and biological activity.
The chemical reactivity of (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is influenced by its functional groups.
Technical Details: These reactions typically require specific conditions such as temperature control and solvent choice to optimize yield and selectivity.
The mechanism of action for (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with biological targets at the molecular level.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Predictive models suggest that its melting point lies within a range typical for similar pyrimidine derivatives .
(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid has notable applications in scientific research:
This compound exemplifies the versatility of pyrimidine derivatives in drug development and biological research contexts.
Bromination at the C5 position of the pyrimidinone ring represents the most critical functionalization step in synthesizing the target compound. Electrophilic bromination using molecular bromine (Br₂) in glacial acetic acid remains the predominant method, with reaction times typically exceeding 24 hours for complete conversion [8]. This approach yields the 5-brominated intermediate with 75-85% efficiency when performed on uracil derivatives like 6-amino-2-thiouracil. The reaction mechanism proceeds through an electrophilic addition-elimination pathway, where bromonium ion attack at the electron-rich C5-C6 double bond is facilitated by the activating carbonyl groups [8]. Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) offer milder conditions but demonstrate reduced regioselectivity and increased dibromination byproduct formation (15-22%). Temperature control proves crucial in minimizing hydrolysis of the acetic acid moiety during bromination, with optimal yields obtained at 20-25°C [7]. Post-reaction processing typically involves precipitation in ice-water followed by recrystallization from methanol to achieve >95% purity [8].
Table 1: Comparative Analysis of Bromination Methods for Pyrimidinone Substrates
Brominating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Impurities |
---|---|---|---|---|---|
Br₂ | Glacial acetic acid | 25 | 24 | 85 | Dibromide (≤5%) |
NBS | DMF | 0-5 | 12 | 78 | Dibromide (15-22%) |
Br₂/Pyridine | Chloroform | 40 | 8 | 70 | N-alkylated product |
Multicomponent reactions (MCRs) provide convergent pathways to construct the brominated pyrimidinone core simultaneously with the acetic acid side chain. The Groebke-Blackburn-Bienaymé reaction demonstrates particular utility by enabling one-pot assembly of the functionalized pyrimidine skeleton from brominated isocyanides, aminoazines, and carbonyl compounds . This approach reduces intermediate isolation steps and improves atom economy by 25-40% compared to sequential synthesis routes. Microwave-assisted MCR protocols significantly accelerate reaction kinetics, achieving complete conversion within 30 minutes versus 24 hours under conventional heating [8]. Key challenges include controlling regiochemistry during heterocycle formation and minimizing decarboxylation side reactions when incorporating the acetic acid functionality. Recent advances demonstrate that immobilized Lewis acid catalysts (e.g., Zn²⁺-montmorillonite) enhance regioselectivity (>95%) while suppressing decarboxylation to <3% [6]. These MCR approaches typically achieve 65-75% overall yields with reduced solvent consumption and purification requirements .
The introduction of the acetic acid moiety employs two principal strategies: direct alkylation using haloacetate reagents and transition metal-catalyzed carboxylation. Direct N-alkylation of 5-bromouracil precursors with ethyl bromoacetate in polar aprotic solvents (DMF, acetonitrile) in the presence of inorganic bases (K₂CO₃, Cs₂CO₃) achieves 70-80% yields [3] [8]. This method requires careful stoichiometric control to prevent O-alkylation and subsequent formation of isomeric impurities. Subsequent alkaline hydrolysis (NaOH/EtOH-H₂O) converts the ester to the free acid with near-quantitative efficiency. Alternatively, palladium-catalyzed carboxylation using chloroacetic acid and CO insertion under pressure offers a single-step approach but suffers from catalyst decomposition (15-20% Pd loss) and requires specialized equipment [6]. Carbodiimide-mediated coupling between 5-bromouracil and carboxymethyl synthons provides an orthogonal approach that preserves acid-sensitive functional groups, albeit with higher reagent costs [9].
Table 2: Carboxylation Methods for Acetic Acid Moiety Installation
Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Direct N-alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 80°C | 75-80 | Simplicity, scalability | O-alkylation impurities (10-15%) |
Transition metal carboxylation | Pd(OAc)₂, CO (20 atm), chloroacetic acid | 65 | Single-step conversion | Catalyst cost, specialized equipment |
Carbodiimide coupling | DCC/DMAP, HOCH₂COOH, CH₂Cl₂ | 70 | Mild conditions, no isomerization | High reagent cost, water-sensitive |
Solvent selection critically influences reaction efficiency in one-pot syntheses of (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid. Polar aprotic solvents (DMF, DMSO, acetonitrile) facilitate both bromination and alkylation steps but promote decarboxylation at elevated temperatures (>80°C). Protic solvents like ethanol improve carboxylate solubility but decrease bromination rates by 40% due to hydrogen bonding competition [6]. Catalyst screening reveals that organic bases (triethylamine, DBU) outperform inorganic carbonates in alkylation steps, reducing reaction times from 24 hours to 6 hours while maintaining 85-90% yields [8]. Phase-transfer catalysts (tetrabutylammonium bromide) enable biphasic reactions in toluene-water systems, simplifying product isolation but introducing additional purification requirements to remove catalyst residues. Microwave irradiation in DMF with catalytic KI (5 mol%) achieves complete conversion within 1 hour, reducing solvent consumption by 60% compared to conventional reflux methods [6].
Table 3: Solvent and Catalyst Optimization in One-Pot Synthesis
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
DMF | Triethylamine | 80 | 6 | 88 | Decarboxylation (5%) |
Acetonitrile | K₂CO₃ | 82 | 24 | 75 | O-Alkylation (12%) |
Ethanol/H₂O | None | 78 | 18 | 70 | Hydrolysis (8%) |
Toluene/H₂O | TBAB | 85 | 12 | 82 | Catalyst residues (3%) |
Scale-up beyond laboratory synthesis presents multiple challenges in producing (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid. Bromine handling constraints necessitate specialized containment systems and corrosion-resistant reactors (Hastelloy or glass-lined steel), increasing capital expenditure by 40% compared to non-halogenated processes [1]. Intermediate purification becomes problematic at multi-kilogram scales, where chromatography proves impractical and recrystallization yields decrease due to amplified impurity profiles. Process analytical technology (PAT) monitoring reveals that dimeric impurities increase exponentially above 20 kg batch size, requiring additional crystallization steps that reduce overall yield to 55-60% [6]. Thermal stability studies show decomposition onset at 110°C, necessitating precise temperature control during solvent removal steps. Supply chain limitations for 5-bromouracil precursors further complicate production scheduling, with lead times exceeding 12 weeks for pharmaceutical-grade material [1] [2]. Continuous flow chemistry approaches offer promising solutions by minimizing bromine inventory and improving heat transfer, with recent pilot studies demonstrating 85% yield at 100 kg/month throughput [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1